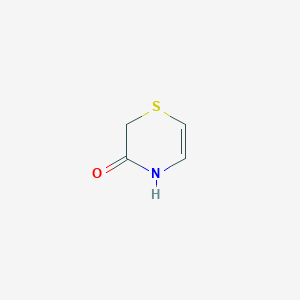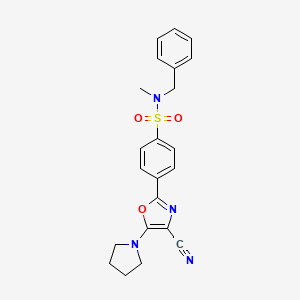
N-benzyl-4-(4-cyano-5-pyrrolidin-1-yl-1,3-oxazol-2-yl)-N-methylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-4-(4-cyano-5-pyrrolidin-1-yl-1,3-oxazol-2-yl)-N-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C22H22N4O3S and its molecular weight is 422.5. The purity is usually 95%.
BenchChem offers high-quality N-benzyl-4-(4-cyano-5-pyrrolidin-1-yl-1,3-oxazol-2-yl)-N-methylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-benzyl-4-(4-cyano-5-pyrrolidin-1-yl-1,3-oxazol-2-yl)-N-methylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
HIV Prevention and Drug Development
N-benzyl-4-(4-cyano-5-pyrrolidin-1-yl-1,3-oxazol-2-yl)-N-methylbenzenesulfonamide, as part of the methylbenzenesulfonamide class, has garnered interest due to its potential use in HIV-1 prevention. Compounds in this class, such as 4-methyl-N-ethyl-N-(piperidin-4-yl)benzenesulfonamide, have shown promise as candidate compounds for drug development targeting HIV-1 infection (Cheng De-ju, 2015).
COX-2 Inhibition and Clinical Trials
Research on derivatives of benzenesulfonamide, like the compound , includes studies on their potential as selective cyclooxygenase-2 (COX-2) inhibitors. For example, a study on 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamides found that introducing a fluorine atom significantly increased the selectivity for COX-2 over COX-1. A potent, highly selective, and orally active COX-2 inhibitor, JTE-522, has entered phase II clinical trials for treating conditions such as rheumatoid arthritis and acute pain (Hiromasa Hashimoto et al., 2002).
Antibacterial and Anti-inflammatory Applications
N-benzyl-4-methylbenzenesulfonamides have shown potential in antibacterial applications and as lipoxygenase inhibitors. A study synthesized new sulfonamides bearing the 1,4-benzodioxin ring, which exhibited suitable antibacterial potential and inhibitory activity against the lipoxygenase enzyme. These findings suggest possible therapeutic uses for inflammatory ailments (M. Abbasi et al., 2017).
Cancer Research
The compound's family has been explored in the context of cancer research as well. Novel derivatives of 4-chloro-N-(4,5-dihydro-5-oxo-1-R2-1H-1,2,4-triazol-3-yl)-5-methyl-2-(R1-methylthio)benzenesulfonamide have been synthesized with potential anticancer properties. Some of these compounds exhibited remarkable activity against various human tumor cell lines, including lung, colon, and breast cancers (J. Sławiński et al., 2012).
Synthesis and Structural Characterization
The synthesis and structural characterization of related compounds, such as N-allyl-N-benzyl-4-methylbenzenesulfonamide, have been thoroughly studied. These studies not only explore the potential of the compound in various applications but also contribute to the development of new synthetic methods and better understanding of their molecular structures (Brock A. Stenfors et al., 2020).
Tubulin Polymerization and Antitumor Activity
Compounds like N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamide, synthesized via copper-catalyzed azide-alkyne cycloaddition, have been identified as inhibitors of cancer cell growth. These compounds have demonstrated potential in tubulin polymerization and tumor cell growth inhibition, indicative of their use in cancer treatment (Jonathan A Stefely et al., 2010).
Eigenschaften
IUPAC Name |
N-benzyl-4-(4-cyano-5-pyrrolidin-1-yl-1,3-oxazol-2-yl)-N-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3S/c1-25(16-17-7-3-2-4-8-17)30(27,28)19-11-9-18(10-12-19)21-24-20(15-23)22(29-21)26-13-5-6-14-26/h2-4,7-12H,5-6,13-14,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAFYWVXUUAJEHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C3=NC(=C(O3)N4CCCC4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-4-(4-cyano-5-(pyrrolidin-1-yl)oxazol-2-yl)-N-methylbenzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

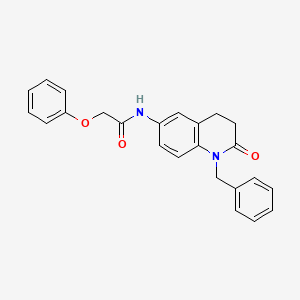
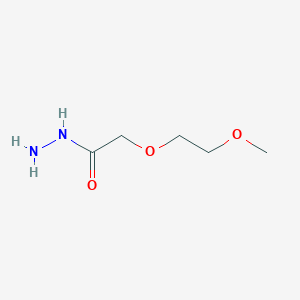

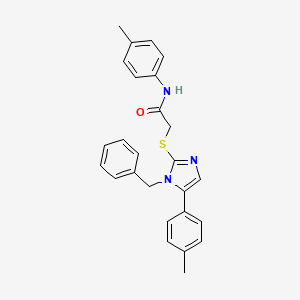
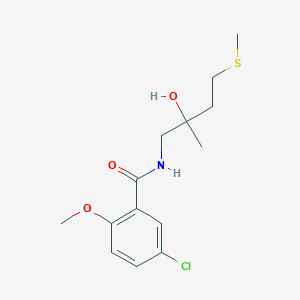
![Ethyl 2-[1-oxo-2-[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl]isoquinolin-5-yl]oxypropanoate](/img/structure/B2448574.png)
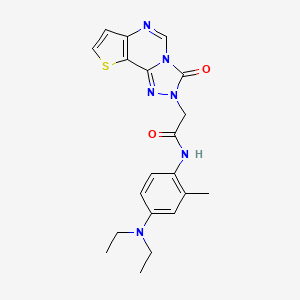
![1-[(3,4-Dichlorophenyl)methyl]piperidin-4-amine](/img/structure/B2448576.png)
![2-(2,4-difluorophenyl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide](/img/structure/B2448577.png)
![N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2448578.png)
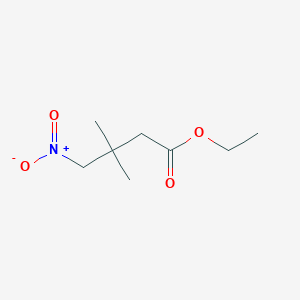
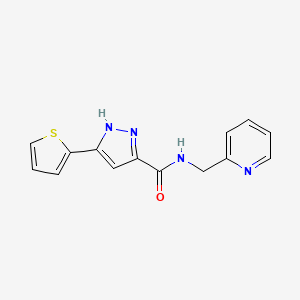
![2-([1,1'-Biphenyl]-4-yl)pyrrolidine hydrochloride](/img/structure/B2448582.png)
